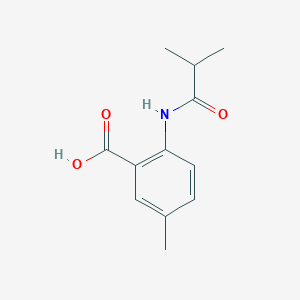

2-(Isobutyrylamino)-5-methylbenzoic acid

Beschreibung

Contextualizing Substituted Benzoic Acid Derivatives in Contemporary Chemical Research

Substituted benzoic acid derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group, with additional functional groups modifying the ring. This structural motif is a versatile scaffold in chemical research due to its presence in numerous biologically active molecules and its utility as a synthetic intermediate. chemicalbook.comnih.gov The nature and position of the substituents on the benzoic acid ring profoundly influence the molecule's physical, chemical, and biological properties, such as acidity, solubility, and reactivity. mdpi.com

In contemporary research, these derivatives are explored for a wide range of applications. They are integral to the development of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com For instance, certain substituted benzoic acids have been identified as potent inhibitors of enzymes, playing a role in potential treatments for cancer and infectious diseases. researchgate.net The ability to systematically modify the substituents allows chemists to fine-tune the properties of these molecules, making them a subject of continuous investigation.

Significance of N-Acylated Aromatic Amines in Bioactive Compound Development

N-acylated aromatic amines, a category that includes N-acyl anthranilates, are compounds where an acyl group is attached to the nitrogen atom of an aromatic amine. This structural feature is of paramount importance in the development of bioactive compounds. The N-acylation of an aromatic amine can significantly alter its pharmacokinetic and pharmacodynamic properties. nih.gov This modification can enhance metabolic stability, modulate binding affinity to biological targets, and improve membrane permeability.

The amide bond in N-acylated aromatic amines is a key structural element found in a vast number of pharmaceuticals. nih.gov This functional group can participate in hydrogen bonding, a crucial interaction for molecular recognition at the active sites of enzymes and receptors. Research has shown that N-acylated aromatic amines exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net

Rationale for Investigating 2-(Isobutyrylamino)-5-methylbenzoic Acid

The investigation into this compound is driven by the promising biological activities observed in the broader classes of N-acyl anthranilates and substituted benzoic acid derivatives. The structure of this specific compound combines the key features of both classes: a substituted benzoic acid core and an N-acyl amino group.

The parent molecule, anthranilic acid (2-aminobenzoic acid), is a known pharmacophore, and its derivatives are widely studied for their therapeutic potential. researchgate.net The addition of a methyl group at the 5-position and an isobutyryl group to the amino function introduces specific steric and electronic properties that can influence its biological activity. The isobutyryl group, with its branched alkyl chain, can affect the compound's lipophilicity and its interaction with hydrophobic pockets in biological targets. The methyl group on the benzene ring can also modulate the electronic environment and metabolic stability of the molecule. Therefore, the systematic investigation of this compound is a logical step in the exploration of new chemical entities with potential therapeutic applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAJYOKFNNWOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429422 | |

| Record name | 5-methyl-2-(2-methylpropanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890982-57-7 | |

| Record name | 5-methyl-2-(2-methylpropanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Synthesis of 2 Isobutyrylamino 5 Methylbenzoic Acid

Elucidation of Physicochemical Characteristics

The physicochemical properties of 2-(Isobutyrylamino)-5-methylbenzoic acid are crucial for its handling, characterization, and potential application.

The known physical properties of this compound are summarized in the interactive table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | chemicalbook.com |

| Molecular Weight | 221.25 g/mol | chemicalbook.com |

| Melting Point | 162.3-163.2 °C | chemicalbook.com |

| Boiling Point (Predicted) | 420.2 ± 33.0 °C | |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.57 ± 0.10 |

Predicted values are based on computational models and have not been experimentally verified.

While specific spectroscopic data for this compound is not widely published in publicly accessible literature, a theoretical analysis based on its structure allows for the prediction of its spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the benzene (B151609) ring, the methine and methyl protons of the isobutyryl group, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as multiplets in the downfield region.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the aliphatic carbons of the methyl and isobutyryl groups.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C-H stretches of the aromatic and aliphatic groups.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the carboxylic acid and the isobutyryl group.

Key Precursors and Synthetic Building Blocks

Synthesis and Purification

The synthesis of this compound can be logically approached through the acylation of 2-amino-5-methylbenzoic acid.

The primary precursor for the synthesis is 2-amino-5-methylbenzoic acid. The acylating agent would be isobutyryl chloride or isobutyric anhydride (B1165640). A base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the acid byproduct of the reaction. Solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are suitable for this type of reaction.

Table of Precursors and Reagents:

| Compound/Reagent | Role |

| 2-Amino-5-methylbenzoic acid | Starting material |

| Isobutyryl chloride / Isobutyric anhydride | Acylating agent |

| Pyridine / Triethylamine | Base |

| Dichloromethane / Tetrahydrofuran | Solvent |

A plausible and commonly employed method for the synthesis of N-acyl anthranilic acids is the Schotten-Baumann reaction. This involves the acylation of the amino group of 2-amino-5-methylbenzoic acid with an acyl halide (isobutyryl chloride) or anhydride (isobutyric anhydride) in the presence of a base.

The reaction would proceed as follows: 2-amino-5-methylbenzoic acid is dissolved in a suitable solvent, and a base is added. The acylating agent is then added dropwise, typically at a controlled temperature to manage the exothermic nature of the reaction. After the reaction is complete, the product is isolated through extraction and purified, commonly by recrystallization, to yield the final compound, this compound.

Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (¹H) NMR spectroscopy of 2-(Isobutyrylamino)-5-methylbenzoic acid would reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of these signals are key to assigning the structure.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they would likely exhibit complex splitting patterns (e.g., doublets and doublet of doublets) arising from coupling with each other. The proton ortho to the carboxylic acid group is expected to be the most deshielded.

Methyl Protons: The methyl group attached to the benzene ring would produce a singlet in the aliphatic region (around δ 2.3-2.5 ppm).

Isobutyryl Protons: The isobutyryl group would show two distinct signals. The six equivalent methyl protons would appear as a doublet, and the single methine proton would be a septet due to coupling with the six methyl protons.

Amide Proton: The N-H proton of the amide group would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would also present as a broad singlet, typically at a higher chemical shift (δ 10-13 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Amide (-NH) | 8.0 - 9.5 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets | 3H |

| Isobutyryl Methine (-CH) | 2.5 - 3.0 | Septet | 1H |

| Aromatic Methyl (Ar-CH₃) | 2.3 - 2.5 | Singlet | 3H |

| Isobutyryl Methyl (-CH₃) | 1.1 - 1.3 | Doublet | 6H |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbons: The carbon atoms of the carboxylic acid and the amide carbonyl groups are the most deshielded and would appear at the downfield end of the spectrum (typically δ 165-180 ppm).

Aromatic Carbons: The six carbons of the benzene ring would resonate in the aromatic region (δ 110-150 ppm). The chemical shifts would be influenced by the attached substituents.

Aliphatic Carbons: The carbons of the isobutyryl and methyl groups would appear in the upfield region of the spectrum. The methine carbon of the isobutyryl group would be more deshielded than the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide Carbonyl (-C=O) | 175 - 180 |

| Carboxylic Acid Carbonyl (-C=O) | 168 - 173 |

| Aromatic (C-NH) | 138 - 142 |

| Aromatic (C-CH₃) | 135 - 139 |

| Aromatic (C-COOH) | 120 - 125 |

| Aromatic (CH) | 115 - 135 |

| Isobutyryl Methine (-CH) | 35 - 40 |

| Aromatic Methyl (-CH₃) | 20 - 25 |

| Isobutyryl Methyl (-CH₃) | 18 - 22 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity within the aromatic ring and within the isobutyryl group. For instance, cross-peaks would be observed between the methine proton and the methyl protons of the isobutyryl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. sdsu.edu This allows for the unambiguous assignment of which protons are attached to which carbons. For example, the singlet from the aromatic methyl protons would correlate with the signal of the methyl carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the different fragments of the molecule. For example, correlations would be expected between the amide proton and the carbonyl carbon of the isobutyryl group, as well as with carbons in the aromatic ring. Correlations between the aromatic methyl protons and the adjacent aromatic carbons would also be observed.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. These observations would provide a direct measurement of the compound's molecular weight.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. mdpi.com By comparing the experimentally determined exact mass with the calculated theoretical mass for the chemical formula C₁₂H₁₅NO₃, the molecular formula can be confirmed with a high degree of confidence. This is a critical step in the definitive identification of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. okstate.edunih.gov By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of specific functional groups. okstate.edu For this compound, these techniques are crucial for confirming the presence of its key structural features: the carboxylic acid, the secondary amide, and the substituted aromatic ring.

The IR spectrum is particularly sensitive to polar bonds and provides distinct signals for the carbonyl (C=O) and hydroxyl (O-H) groups. A characteristic feature for the carboxylic acid is the extremely broad O-H stretching vibration, which typically appears in the 2500 to 3300 cm⁻¹ region due to strong hydrogen bonding. docbrown.info The C=O stretch of the carboxylic acid is also prominent, usually found around 1700-1725 cm⁻¹. researchgate.net The amide group presents its own set of characteristic bands: the N-H stretch is observed near 3300 cm⁻¹, while the amide I band (primarily C=O stretching) appears around 1650 cm⁻¹, and the amide II band (a mix of N-H bending and C-N stretching) is found near 1550 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, is highly sensitive to non-polar, symmetric bonds and is particularly effective for characterizing the aromatic ring system. physicsopenlab.orgias.ac.in The C=C stretching vibrations within the benzene ring give rise to strong signals in the 1450-1600 cm⁻¹ range. ias.ac.in While C=O groups are also Raman active, the aromatic ring vibrations are often the most intense features in the spectrum of such compounds. researchgate.net Together, IR and Raman provide complementary information, enabling a thorough confirmation of the molecule's functional groups.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | IR | 2500-3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O stretch | IR | 1700-1725 | Strong |

| Amide (-NHCO-) | N-H stretch | IR | ~3300 | Medium |

| Amide (-NHCO-) | C=O stretch (Amide I) | IR | ~1650 | Strong |

| Amide (-NHCO-) | N-H bend (Amide II) | IR | ~1550 | Medium |

| Aromatic Ring | C=C stretch | Raman | 1450-1600 | Strong |

| Alkyl (Isobutyryl, Methyl) | C-H stretch | IR/Raman | 2850-3000 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized chemical compound like this compound, chromatographic methods are essential for determining its purity and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile and thermally sensitive compounds. nih.gov Due to the aromatic and carboxylic acid nature of the target molecule, reversed-phase HPLC (RP-HPLC) is the most suitable method. helixchrom.comnih.gov

In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. sielc.comusda.gov The separation is based on the differential partitioning of the analyte between the two phases. For aromatic carboxylic acids, the mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The pH of the buffer is a critical parameter; it is often acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group, thereby increasing its retention time and improving peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs strongly in the UV region, typically around 254 nm. nih.govusda.gov

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecyl silane), 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of this compound by GC-MS is challenging. The compound's high polarity and low volatility, attributed to the carboxylic acid and amide functional groups, prevent it from being readily vaporized without thermal decomposition. nih.gov

Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis. sigmaaldrich.comresearchgate.net Derivatization converts the polar functional groups into less polar, more volatile ones. Common strategies for a molecule like this include:

Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or propyl ester) using reagents like methanol with an acid catalyst or propyl chloroformate. nih.govresearchgate.net

Silylation: The active hydrogens on both the carboxylic acid and the amide nitrogen are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group using reagents like BSTFA or MTBSTFA, respectively. sigmaaldrich.com

Once derivatized, the compound can be separated on a GC column (typically a non-polar capillary column) and detected by the mass spectrometer. The mass spectrometer provides information on the molecular weight of the derivatized analyte and its fragmentation pattern, which can be used for definitive structural confirmation. nih.govnih.gov

Table 3: GC-MS Analysis Approach

| Step | Description | Example |

|---|---|---|

| 1. Derivatization (Required) | Conversion of polar -COOH and -NH groups to more volatile functional groups. | Esterification of the carboxylic acid with Diazomethane, followed by silylation of the amide with BSTFA. |

| 2. GC Separation | Separation of the derivatized analyte from other components based on boiling point and polarity. | Use of a non-polar capillary column (e.g., DB-5ms) with a programmed temperature ramp. |

| 3. MS Detection | Ionization of the separated compound and analysis of its mass-to-charge ratio and fragmentation pattern. | Electron Ionization (EI) at 70 eV, providing a characteristic fragmentation pattern for structural confirmation. |

Computational Chemistry and Molecular Modeling Studies of 2 Isobutyrylamino 5 Methylbenzoic Acid

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2-(Isobutyrylamino)-5-methylbenzoic acid, which has several rotatable bonds—notably between the benzoic acid ring and the isobutyrylamino side chain—a multitude of conformations are possible. Identifying the most stable, low-energy conformations is critical, as these are the forms most likely to be present under physiological conditions and to interact with biological targets.

The process begins with mapping the potential energy surface of the molecule. This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energy at each step. uky.edu Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations, are employed to determine the energy associated with each conformation. nih.gov

Once a set of possible conformations is generated, energy minimization is performed to locate the local and global energy minima on the potential energy surface. These minima correspond to the most stable conformations of the molecule. Algorithms like steepest descent and conjugate gradient are used to adjust the geometry of the molecule iteratively until a stable structure with minimal internal energy is found. For similar N-acyl-anthranilic acid derivatives, studies have shown that intramolecular hydrogen bonding between the amide proton and the carboxyl group can significantly stabilize certain planar conformations. researchgate.net

Electronic Structure Calculations

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to benzoic acid derivatives to obtain optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netnih.gov In a typical DFT study of this compound, a basis set (e.g., B3LYP/6-311+G(d,p)) is chosen to describe the molecule's atomic orbitals. mdpi.com

The calculations yield key parameters:

Optimized Geometry: DFT provides precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net For this molecule, the carbonyl oxygen of the amide and carboxylic acid groups would be expected to be highly electron-rich.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions, offering insights into molecular stability. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability. nih.gov This analysis is crucial for understanding the molecule's potential to participate in chemical reactions and charge transfer processes. researchgate.net DFT calculations are commonly used to compute the energies of these orbitals. nih.gov

Illustrative Quantum Chemical Parameters for Benzoic Acid Derivatives Note: The following data is representative of values obtained for analogous benzoic acid derivatives in computational studies and serves to illustrate the typical output of such analyses. Specific experimental or computational data for this compound is not available in the cited literature.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -8.5 | Indicates electron-donating capability. researchgate.net |

| ELUMO | -1.0 to -2.5 | Indicates electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 | Correlates with chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | 6.5 to 8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.0 to 2.5 | Energy released when an electron is added. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jbcpm.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. biointerfaceresearch.com

In a molecular docking simulation, the this compound molecule is treated as a flexible ligand, and its various conformations are systematically fitted into the active site of a target protein. nih.gov A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. researchgate.net

The simulation also reveals the specific binding mode, detailing the intermolecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Between the amide or carboxylic acid groups and polar amino acid residues.

Hydrophobic Interactions: Involving the methyl-substituted phenyl ring.

Pi-Pi Stacking: Between the aromatic ring of the ligand and aromatic residues like tyrosine or phenylalanine in the protein. nih.gov

Salt Bridges: Formed by the deprotonated carboxylate group interacting with positively charged residues like arginine or lysine. nih.gov

By docking this compound against a panel of known biological targets, researchers can generate hypotheses about its mechanism of action. Many benzoic acid derivatives are known to interact with enzymes such as cyclooxygenases (COX), sirtuins, and various proteases. nih.govmdpi.com For instance, docking studies on similar structures have identified potential inhibitory activity against targets involved in inflammation, cancer, and infectious diseases. nih.govnih.govmdpi.com The results can prioritize which protein targets should be investigated in subsequent experimental assays.

Illustrative Molecular Docking Results for Benzoic Acid Derivatives Against Various Targets Note: This table presents a hypothetical summary of docking results based on published studies of similar compounds to demonstrate the potential biological targets and binding affinities. It is not based on direct studies of this compound.

| Potential Protein Target | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Associated Disease Area |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.0 to -10.0 | Arg120, Tyr385, Ser530 | Inflammation, Pain nih.govmdpi.com |

| Sirtuin 5 (SIRT5) | 2NYR | -7.5 to -9.5 | Arg105, Tyr102, Val221 | Metabolism, Cancer nih.gov |

| Carbonic Anhydrase | 3FFP | -7.0 to -9.0 | His94, His96, Thr199 | Glaucoma, Epilepsy researchgate.net |

| Fungal CYP53 | N/A (Model) | -6.5 to -8.5 | Heme group, Phenylalanine | Fungal Infections nih.gov |

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.govnih.gov For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.gov

A typical MD simulation protocol for analyzing the conformational space and stability of this compound would involve the following steps:

System Setup: The initial 3D structure of the molecule is generated and placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions.

Energy Minimization: The initial geometry is optimized to remove any steric clashes or unfavorable interactions.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric conditions, allowing the solvent molecules to relax around the solute.

Production Run: The simulation is run for an extended period, during which the positions and velocities of all atoms are calculated by integrating Newton's laws of motion. nih.gov

Analysis of the simulation trajectory can reveal the most stable conformations and the energy barriers between them. Key parameters that are often analyzed include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the compactness of the molecule. nih.govresearchgate.net

Table 1: Example of Conformational Analysis Data from a Hypothetical MD Simulation

| Dihedral Angle | Predominant Conformation (degrees) | Energy Barrier (kcal/mol) |

| C(O)-N-C(Ar)-C(Ar) | 45 ± 10 | 3.5 |

| C(Ar)-C(Ar)-C(OOH)-O | 180 ± 15 | 2.1 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. researchgate.net

For analogs of this compound, a QSAR study would involve a dataset of compounds with known biological activities, for instance, as inhibitors of a particular enzyme. dergipark.org.trnih.gov The process typically includes:

Data Collection: A series of analogs of this compound with their corresponding biological activities (e.g., IC50 values) are compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. mdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

A resulting QSAR model can be represented by an equation that highlights the contribution of different descriptors to the biological activity. For example, a hypothetical QSAR model for a series of analogs might look like:

log(1/IC50) = 0.8 * logP - 0.2 * MW + 1.5 * HD_count + 2.3

Where logP represents hydrophobicity, MW is the molecular weight, and HD_count is the number of hydrogen bond donors. Such a model could indicate that increasing hydrophobicity and the number of hydrogen bond donors, while decreasing molecular weight, might lead to more potent analogs.

Table 2: Example of a QSAR Data Table for Analogs of this compound

| Compound | log(1/IC50) | logP | Molecular Weight | Hydrogen Bond Donors |

| Analog 1 | 5.2 | 2.5 | 221.25 | 2 |

| Analog 2 | 5.8 | 3.1 | 235.28 | 2 |

| Analog 3 | 4.9 | 2.8 | 249.28 | 1 |

This table presents hypothetical data for illustrative purposes.

Investigation of Biological Activities and Mechanistic Studies of this compound

Following a comprehensive search of scientific literature and databases, there is currently no publicly available information regarding the biological activities of the specific chemical compound This compound .

Therefore, it is not possible to provide the requested detailed article on its enzyme inhibition, receptor modulation, cellular pathway modulation, or the mechanistic elucidation of its biological effects. The sections and subsections outlined in the user's request, including data on its interaction with serine proteases, kinases, cyclooxygenigenases, adenylyl cyclases, monoamine oxidases, GLP-1 receptor, Edg-2/LPA1 receptor, PGD2 receptors, anti-inflammatory pathways, and anti-tumor activities, could not be addressed due to the absence of relevant research findings for this particular molecule.

Further research and publication in peer-reviewed scientific journals would be required to ascertain the biological profile of this compound.

Investigation of Biological Activities and Mechanistic Studies of 2 Isobutyrylamino 5 Methylbenzoic Acid

Assessment in Preclinical Disease Models (in vitro/in vivo studies, excluding human trials)

Model Selection and Rationale

There is no publicly available information detailing the selection and rationale of preclinical models for the study of 2-(Isobutyrylamino)-5-methylbenzoic acid.

Efficacy Evaluation in Relevant Biological Systems

Data from efficacy evaluations of this compound in relevant biological systems are not present in the accessible scientific literature. Therefore, no research findings or data tables on its efficacy can be provided.

Structure Activity Relationship Sar Studies on 2 Isobutyrylamino 5 Methylbenzoic Acid Derivatives

Impact of Substitutions on the Benzoic Acid Moiety on Biological Activity

The benzoic acid ring of 2-(isobutyrylamino)-5-methylbenzoic acid serves as a crucial scaffold for the presentation of the isobutyrylamino and carboxylic acid groups in a specific spatial orientation. Modifications to this ring, including the position of substituents and the introduction of various functional groups, can significantly modulate the compound's biological profile.

The relative positioning of the isobutyrylamino and carboxylic acid groups on the benzoic acid ring is a key determinant of biological activity. Positional isomerism can drastically alter the molecule's three-dimensional shape, its electronic distribution, and its ability to interact with biological targets. For instance, moving the isobutyrylamino group from the 2-position to the 3-position, as in 3-(isobutyrylamino)-4-methylbenzoic acid, can lead to a significant change in activity.

While direct comparative studies between this compound and its 3,4-isomer are not extensively documented in publicly available literature, general principles of SAR in related N-acylanthranilic acids suggest that the ortho-relationship between the amino and carboxyl groups is often crucial for certain biological activities, such as anti-inflammatory effects. This arrangement facilitates intramolecular hydrogen bonding, which can influence the molecule's conformation and its binding affinity to target proteins. Studies on similar classes of compounds, like oxazolidinones, have shown that the linear attachment of a benzotriazole (B28993) derivative exhibits more potency compared to an angular attachment, highlighting the importance of substituent positioning. nih.gov

Table 1: Hypothetical Comparison of Positional Isomers Based on General SAR Principles

| Compound | Key Structural Feature | Potential Impact on Biological Activity |

|---|---|---|

| This compound | Ortho-amino and carboxyl groups | May facilitate intramolecular hydrogen bonding, leading to a more rigid conformation that could be favorable for binding to specific targets. |

The introduction of various substituents on the benzoic acid ring can influence the biological activity of this compound through electronic and steric effects. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the acidity of the carboxylic acid and the electron density of the aromatic ring, which can in turn affect target binding and pharmacokinetic properties.

In studies of related anthranilic acid derivatives, the nature and position of substituents on the phenyl ring have been shown to be important for activity. For example, in a series of anthranilic acid derivatives targeting the enzyme MabA, the introduction of a bulky substituent at the 4 or 5-position of the phenyl ring was found to be important for activity, suggesting the formation of a new hydrophobic interaction with the binding pocket. mdpi.com Conversely, the removal of a halogen atom from the phenyl ring led to an inactive compound. mdpi.com

In another study on anthranilic acid sulfonamide analogs, it was observed that sulfonamides with an electron-withdrawing substituent (such as a nitro group) exhibited the highest cytotoxicity. nih.gov This suggests that modulating the electronic properties of the aromatic ring can have a profound effect on biological outcomes.

Table 2: Influence of Aromatic Substituents on the Activity of Anthranilic Acid Derivatives

| Substituent Type | Position | General Effect on Activity | Reference |

|---|---|---|---|

| Bulky, hydrophobic | 4 or 5 | Increased activity (hydrophobic interaction) | mdpi.com |

| Electron-withdrawing | 4 | Increased cytotoxicity | nih.gov |

Role of the Isobutyryl Group in Biological Interactions

The isobutyryl group is a key feature of the this compound structure, contributing to its lipophilicity and providing specific steric bulk that can influence its interaction with biological targets.

Modification of the isobutyryl group, such as altering the length and branching of the alkyl chain, can significantly impact biological activity. In a study of 5-acetamido-2-hydroxy benzoic acid derivatives, increasing the size of the alkyl group in the acetamide (B32628) moiety to larger groups like phenyl and benzyl (B1604629) was proposed to enhance selectivity for cyclooxygenase 2 (COX-2). nih.gov This highlights that the size and nature of the acyl group can modulate target specificity.

While specific studies on varying the isobutyryl group of this compound are limited, general SAR principles suggest that:

Chain Length: Increasing or decreasing the alkyl chain length can affect the compound's lipophilicity and its fit within a binding pocket.

Branching: The branched nature of the isobutyryl group provides a distinct steric profile compared to a linear n-butyryl group. This branching can be critical for optimal interaction with a specific target, and its removal or alteration would likely impact activity.

Table 3: Hypothetical SAR of Acyl Group Modifications

| Acyl Group | Key Feature | Potential Impact on Activity |

|---|---|---|

| Acetyl | Small, less lipophilic | May result in lower potency or altered selectivity. |

| n-Propionyl | Linear, increased lipophilicity | May provide a better fit in some binding pockets compared to acetyl, but different from isobutyryl. |

| Isobutyryl | Branched, specific steric bulk | Potentially optimal for target binding due to its unique shape and lipophilicity. |

Influence of the Carboxylic Acid Group on Target Binding and Biological Response

The carboxylic acid group is a common feature in many biologically active molecules and plays a crucial role in the activity of this compound. researchgate.net At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion, which can engage in important interactions with biological targets.

The carboxylic acid moiety is often essential for target binding, frequently forming strong ionic interactions and hydrogen bonds with positively charged amino acid residues (such as arginine and lysine) or other hydrogen bond donors in the active site of an enzyme or receptor. researchgate.net For many nonsteroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid group is a key component of their pharmacophore, responsible for binding to the active site of cyclooxygenase enzymes. researchgate.net

Furthermore, the acidity of the carboxylic acid, which can be modulated by other substituents on the benzoic acid ring, can influence the extent of protein binding in the bloodstream. nih.gov A study on a novel class of antibacterial agents derived from anthranilic acid found a correlation between the pKa of the carboxylic acid and its binding to human serum albumin (HSA). nih.gov

Replacing the carboxylic acid with bioisosteres (other functional groups with similar physical and chemical properties) is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to fine-tune biological activity. nih.gov

Table 4: Potential Interactions of the Carboxylic Acid Group

| Interaction Type | Description | Importance for Biological Activity |

|---|---|---|

| Ionic Interaction | Electrostatic attraction between the negatively charged carboxylate and positively charged amino acid residues (e.g., arginine, lysine). | Often a primary driver of high-affinity binding to the target. |

| Hydrogen Bonding | Formation of hydrogen bonds with amino acid side chains (e.g., serine, tyrosine) or backbone amides. | Contributes to the specificity and strength of target binding. |

Ionization State and pKa Considerations

The biological activity of this compound derivatives is intrinsically linked to their ionization state, which is dictated by the pKa of the carboxylic acid group. The pKa value determines the proportion of the molecule that exists in the ionized (carboxylate) versus the non-ionized (carboxylic acid) form at a given physiological pH. This balance is crucial for processes such as membrane permeation and interaction with biological targets.

The parent compound, this compound, has a predicted pKa of approximately 3.57. chemicalbook.com This indicates that at physiological pH (around 7.4), the vast majority of the molecules will be in their deprotonated, anionic carboxylate form. The acidity of the carboxylic acid is influenced by the electronic effects of the substituents on the benzoic acid ring.

Substituent effects on the pKa of benzoic acids are well-documented. researchgate.netresearchgate.net Electron-withdrawing groups (EWGs) tend to increase acidity (lower the pKa) by stabilizing the negative charge of the conjugate base through inductive or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (raise the pKa) by destabilizing the conjugate base. In the case of this compound, the methyl group at the 5-position is a weak electron-donating group, which would be expected to slightly increase the pKa compared to an unsubstituted benzoic acid. The isobutyrylamino group at the 2-position can have a more complex influence, potentially affecting the acidity through both electronic and steric effects, including intramolecular hydrogen bonding.

Variations in the acyl group of the 2-amino substituent can also modulate the pKa. For instance, replacing the isobutyryl group with a more electron-withdrawing group, such as a trifluoroacetyl group, would be expected to lower the pKa of the carboxylic acid. The table below illustrates the predicted effects of various substituents on the pKa of 2-(acylamino)-5-methylbenzoic acid derivatives, based on established electronic effects of functional groups.

| Derivative Name | Modification from Parent Compound | Expected Electronic Effect of Modification | Predicted Impact on pKa |

|---|---|---|---|

| 2-(Acetylamino)-5-methylbenzoic acid | Isobutyryl group replaced with acetyl group | Slightly less electron-donating than isobutyryl | Slightly lower |

| 5-Methyl-2-(trifluoroacetylamino)benzoic acid | Isobutyryl group replaced with trifluoroacetyl group | Strongly electron-withdrawing | Significantly lower |

| 2-(Isobutyrylamino)-5-nitrobenzoic acid | Methyl group replaced with nitro group | Strongly electron-withdrawing | Significantly lower |

| 5-Hydroxy-2-(isobutyrylamino)benzoic acid | Methyl group replaced with hydroxyl group | Electron-donating (by resonance) | Higher |

Importance of Hydrogen Bonding Capabilities

The hydrogen bonding potential of this compound derivatives is a critical determinant of their interaction with biological targets. These molecules possess several functional groups capable of acting as hydrogen bond donors and acceptors. Specifically, the carboxylic acid group contains a hydroxyl group (a hydrogen bond donor and acceptor) and a carbonyl oxygen (a hydrogen bond acceptor). The amide linkage features an N-H group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor).

The spatial arrangement of these groups allows for both intermolecular and intramolecular hydrogen bonds. An intramolecular hydrogen bond can form between the amide N-H and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic O-H and the amide carbonyl oxygen. researchgate.net Such intramolecular interactions can influence the conformation of the molecule, potentially pre-organizing it for binding to a target.

The ability to form intermolecular hydrogen bonds is fundamental to the molecule's biological activity. The N-H and O-H groups can act as donors to acceptor sites on a receptor, while the carbonyl oxygens can accept hydrogen bonds from donor groups on the target. The strength and geometry of these interactions are pivotal for binding affinity and selectivity.

The nature of the acyl group can influence the hydrogen bonding properties. For example, bulky acyl groups might sterically hinder the formation of certain hydrogen bonds. The electronic nature of substituents on the phenyl ring can also modulate the hydrogen bond donating and accepting capacity of the functional groups by altering their partial atomic charges.

The table below summarizes the hydrogen bonding capabilities of the key functional groups in this compound derivatives.

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Role in Molecular Interactions |

|---|---|---|

| Carboxylic Acid (-COOH) | Donor (O-H) and Acceptor (C=O) | Forms strong intermolecular hydrogen bonds with target residues; can also form intramolecular hydrogen bonds. |

| Amide (-NHCO-) | Donor (N-H) and Acceptor (C=O) | Participates in intermolecular hydrogen bonding with the target; can also engage in intramolecular hydrogen bonding, influencing molecular conformation. |

| Methyl Group (-CH3) | Weak C-H Donor | Can participate in weak C-H···O or C-H···π interactions. |

Metabolic Fate and Biotransformation Studies of 2 Isobutyrylamino 5 Methylbenzoic Acid

In Vitro Metabolic Stability Assessment

There is no published data on the in vitro metabolic stability of 2-(Isobutyrylamino)-5-methylbenzoic acid in systems such as liver microsomes or S9 fractions. Such studies would typically be conducted to determine the rate at which the compound is metabolized by liver enzymes, providing an indication of its potential clearance and half-life in the body.

Identification of Major Metabolites (excluding human data)

No studies have been published that identify the major metabolites of this compound in any non-human species. The identification of metabolites is crucial for understanding the biotransformation of a compound and for assessing the potential biological activity or toxicity of its metabolic products.

Characterization of Metabolic Pathways

Without the identification of its metabolites, the specific metabolic pathways for this compound have not been characterized. Generally, compounds with similar structures (aromatic amides and carboxylic acids) may undergo metabolic reactions such as hydrolysis of the amide bond, oxidation of the methyl group, or conjugation of the carboxylic acid group. However, these are hypothetical pathways in the absence of specific experimental data for this compound.

Enzyme Systems Involved in Biotransformation

The specific enzyme systems, such as cytochrome P450 (CYP) isozymes or other hydrolases and transferases, responsible for the biotransformation of this compound have not been identified. Research in this area would be necessary to determine which enzymes are the primary contributors to its metabolism, which is important for predicting potential drug-drug interactions.

Analytical Method Development for Research and Preclinical Studies

Quantitative Determination in Biological Matrices (excluding human samples)

The development of robust and sensitive quantitative methods is a prerequisite for preclinical studies. These methods are essential for determining the concentration of 2-(Isobutyrylamino)-5-methylbenzoic acid in biological matrices such as plasma, serum, and tissue homogenates from animal models.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. A typical LC-MS/MS method for the quantification of this compound would involve several key development stages.

Initially, the mass spectrometric parameters are optimized by infusing a standard solution of the compound into the mass spectrometer. This process identifies the optimal precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) and the most stable and abundant product ions generated through collision-induced dissociation. These transitions (precursor → product) are then used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides high selectivity.

Chromatographic conditions are developed to ensure the separation of the analyte from endogenous matrix components and potential metabolites. This typically involves screening different reversed-phase columns (such as C18 or C8) and optimizing the mobile phase composition, which usually consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sensitivity and the nature of the analyte and matrix.

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage).

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (m/z) | [To be determined experimentally] |

| Product Ion (m/z) | [To be determined experimentally] |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Sample Preparation | Protein Precipitation with Acetonitrile |

Other Hyphenated Techniques

While LC-MS/MS is predominant, other hyphenated techniques could be employed. Gas chromatography-mass spectrometry (GC-MS) could be an option if the compound is volatile or can be derivatized to increase its volatility. However, the carboxylic acid and amide functionalities of this compound make it relatively polar, suggesting LC-based methods are more suitable.

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) could also be developed for quantification, particularly for in vitro samples or when the required sensitivity is not as high. The development would focus on selecting a wavelength where the analyte has maximum absorbance.

Impurity Profiling and Stability Testing in Research Samples

Controlling impurities is a critical aspect of chemical development. Impurity profiling involves the identification and quantification of any unwanted chemical substances in the active compound. Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

For impurity profiling, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool. It allows for the determination of the elemental composition of unknown impurities based on their accurate mass. Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are performed to identify potential degradation products.

A stability-indicating HPLC method is typically developed for this purpose. This method must be able to separate the parent compound from all potential impurities and degradation products. The peak purity can be assessed using a photodiode array (PDA) detector.

Table 2: Example of a Stability Testing Protocol for this compound

| Condition | Time Points | Tests |

|---|---|---|

| Long-term (e.g., 25°C/60% RH) | 0, 3, 6, 9, 12 months | Appearance, Assay, Impurity Profile |

| Accelerated (e.g., 40°C/75% RH) | 0, 1, 2, 3, 6 months | |

| Forced Degradation | Stressed samples | Assay, Degradation Product Identification |

Q & A

Q. How can researchers leverage this compound as a precursor for heterocyclic compounds?

- Methodological Answer :

- Cyclization : React with POCl₃ to form oxazolines via intramolecular dehydration.

- Coupling Reactions : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to introduce aryl groups at position 5 for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.